4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one
Description
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoquinolinone core, a fluorophenyl group, and an oxadiazole ring
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O4/c1-31-21-11-10-15(12-22(21)32-2)23-27-24(33-28-23)20-14-29(17-7-5-6-16(26)13-17)25(30)19-9-4-3-8-18(19)20/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAIIXRTWZFYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: This step involves the cyclization of a suitable precursor to form the isoquinolinone structure.
Introduction of the Fluorophenyl Group: This can be achieved through a substitution reaction, where a fluorophenyl group is introduced to the isoquinolinone core.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Final Coupling: The final step involves coupling the oxadiazole ring with the isoquinolinone core to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-1-propanol
- 3,4-Dimethoxyphenethylamine
- 3-(3,4-Dimethoxyphenyl)-propionic acid
Uniqueness
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one is unique due to its combination of an isoquinolinone core, a fluorophenyl group, and an oxadiazole ring
Biological Activity
The compound 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a synthetic derivative that exhibits significant biological activity. Its structure incorporates an oxadiazole ring, which is known for its diverse pharmacological properties. This article summarizes the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H18N4O3
- Molecular Weight : 354.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the dimethoxyphenyl group enhances its ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Properties : By inhibiting pro-inflammatory cytokines, it shows potential in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Biological Activity Overview
| Activity Type | Details |
|---|---|
| Antioxidant | Exhibits significant free radical scavenging activity. |
| Anti-inflammatory | Inhibits the production of TNF-alpha and IL-6 in vitro. |
| Anticancer | Induces apoptosis in various cancer cell lines (e.g., breast and colon cancer cells). |
| Neuroprotective | Shows promise in protecting neuronal cells from oxidative damage in models of neurodegeneration. |
Study 1: Antioxidant and Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of this compound using DPPH and ABTS assays. The results indicated a strong scavenging effect with an IC50 value significantly lower than that of standard antioxidants like ascorbic acid .
Study 2: Anticancer Activity
Research conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. Specifically, it was found to reduce viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cells by inducing apoptosis through the activation of caspase pathways .
Study 3: Neuroprotective Effects
In a neuroprotection study involving SH-SY5Y neuroblastoma cells exposed to oxidative stress, the compound exhibited significant protective effects by reducing cell death and maintaining mitochondrial function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
